MRL-871 -

MRL-871

Catalog Number: EVT-275499
CAS Number:
Molecular Formula: C22H12ClF3N2O3
Molecular Weight: 444.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MRL-871 is a RORγt inhibitor, binding to a previously unidentified allosteric pocket in the RORγt LBD.
Source

MRL-871 was initially developed as part of a series of compounds aimed at modulating nuclear receptor activity. Its synthesis and characterization have been documented in various studies, highlighting its structural features and biological activities. Notably, MRL-871 is derived from indazole derivatives, which are known for their diverse pharmacological properties .

Classification

MRL-871 is classified as a small molecule allosteric modulator. It interacts with nuclear receptors, altering their activity by binding to sites distinct from the traditional ligand-binding domains. This mechanism allows for more nuanced control over receptor function compared to classical agonists or antagonists .

Synthesis Analysis

Methods

The synthesis of MRL-871 involves several key steps, primarily utilizing amide coupling reactions. The process begins with the preparation of the indazole core, which is then linked to various functional groups to enhance its biological activity.

Technical Details:

  1. Building Blocks: The synthesis employs three main components: the indazole core, a diamine polyethylene glycol linker, and an orthosteric ligand such as cholenic acid.
  2. Coupling Reactions: The initial step involves coupling the indazole derivative with the linker using amide bond formation techniques.
  3. Purification: Final products are purified using preparative liquid chromatography coupled with mass spectrometry to ensure high purity and yield .
Molecular Structure Analysis

Structure

MRL-871 features a complex molecular structure characterized by an indazole ring system that contributes to its interaction with nuclear receptors.

Data:

  • Molecular Formula: The specific molecular formula has not been detailed in the sources but is derived from its structural components.
  • Crystallography: Co-crystallization studies have revealed that MRL-871 binds within an allosteric pocket of RORγt, distinct from traditional binding sites. The crystal structures show significant electron density corresponding to MRL-871, confirming its binding orientation .
Chemical Reactions Analysis

Reactions

MRL-871 undergoes various chemical reactions that are pivotal for its functionality as a modulator.

Technical Details:

  1. Binding Reactions: MRL-871 exhibits high affinity for RORγt and PPARγ, leading to modulation of their transcriptional activities.
  2. Competitive Binding: In assays, MRL-871 competes effectively with other ligands for binding to these receptors, demonstrating its potential as a therapeutic agent .
Mechanism of Action

Process

The mechanism by which MRL-871 exerts its effects involves allosteric modulation of nuclear receptors.

Data:

  • Allosteric Binding: MRL-871 binds to an allosteric site on RORγt, which alters the receptor's conformation and affects coactivator recruitment.
  • Partial Agonism: While it acts as an allosteric modulator, it induces only partial agonistic effects on PPARγ, suggesting a unique mechanism that could minimize side effects associated with full agonists .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Relevant Data:

  • Stability: The compound exhibits stability under physiological conditions, making it suitable for in vivo studies.
  • Solubility: Solubility data indicate that modifications can enhance its bioavailability without compromising activity .
Applications

Scientific Uses

MRL-871 has potential applications in several scientific fields:

  1. Pharmacology: As a tool compound for studying nuclear receptor signaling pathways.
  2. Drug Discovery: Its unique binding profile makes it a candidate for developing new treatments for metabolic disorders and autoimmune diseases.
  3. Biochemical Research: Used in assays to elucidate the mechanisms of allosteric modulation in nuclear receptors .
Introduction to MRL-871

Overview of MRL-871 as a Synthetic Organic Compound

MRL-871 (CAS 1392809-08-3) is a synthetically derived small-molecule inhibitor with the chemical formula C₂₂H₁₂ClF₃N₂O₃ and a molecular weight of 444.79 g/mol [1] [6]. The compound features an isoxazole-indazole chemotype characterized by ortho-substituted trifluoromethyl and chloro moieties that confer specific spatial rotation and hydrophobic interactions [1] [3]. Its structure includes a carboxylic acid group critical for hydrogen bonding with target proteins, and it exhibits high lipophilicity (XLogP: 6.45) with moderate water solubility in DMSO (25 mg/mL) [1] [6]. MRL-871 violates one of Lipinski's rules due to its high lipophilicity, which may influence bioavailability but enhances membrane permeability for cellular studies [6].

Table 1: Physicochemical and Biochemical Profile of MRL-871

PropertyValueSignificance
Molecular FormulaC₂₂H₁₂ClF₃N₂O₃Defines atomic composition
Molecular Weight444.79 g/molImpacts pharmacokinetics
IC₅₀ (RORγt)12.7 nM (biochemical), 264 nM (cellular)Indicates high potency for RORγt inhibition
Key Functional GroupsCarboxylic acid, trifluoromethylEnables hydrogen bonding and hydrophobic interactions
Solubility25 mg/mL in DMSOFacilitates in vitro studies
Primary TargetsRORγt, PPARγDual nuclear receptor modulation

Historical Context and Discovery in Nuclear Receptor Research

MRL-871 emerged from a high-throughput screening campaign in 2015 aimed at identifying disruptors of the RORγt-SRC-1 cofactor interaction [2]. Unlike conventional RORγt ligands targeting the orthosteric cholesterol-binding site, MRL-871 exhibited a unique mechanism by binding to a novel allosteric pocket within the receptor's ligand-binding domain (LBD) [2]. Crystallographic studies (PDB: 4YPQ, 5C4O) revealed this pocket is formed by helices 4, 5, 11, and a repositioned helix 12 (H12), which undergoes an unprecedented conformational shift upon ligand binding [2] [4]. This structural rearrangement directly obstructs the coactivator binding site (AF-2 domain), thereby inhibiting RORγt's transcriptional activity [2]. The discovery marked the first evidence of allosteric inhibition in nuclear receptors, providing a new paradigm for targeting transcription factors with therapeutic relevance [2] [4].

Table 2: Key Structural Insights from MRL-871 Co-Crystallization Studies

PDB IDLigandSpace GroupResolution (Å)Key Conformational Change
4YPQMRL-871R32:H2.32H12 displacement away from canonical orthosteric site
5C4OMRL-871P61222.24Hydrophobic interactions with H11 and H4
6T4IMRL-871 + CholesterolP61222.8Simultaneous occupancy of orthosteric and allosteric sites

Significance in Targeting RORγt and PPARγ

RORγt Inhibition and Autoimmune Therapeutics

MRL-871 acts as a potent inverse agonist of RORγt, suppressing interleukin-17A (IL-17A) production—a cytokine central to autoimmune pathologies. In EL4 cells, it reduces IL-17A mRNA expression by 48-fold (10 μM, 24h) [1] [3]. Its allosteric mechanism avoids competition with endogenous ligands (e.g., cholesterol) and offers enhanced selectivity over orthosteric inhibitors [2] [4]. In human PBMCs, MRL-871 inhibits IL-17 production with an IC₅₀ of 39.6 nM, validating its cellular efficacy [1]. This activity positions MRL-871 as a prototype for treating Th17-mediated diseases like psoriasis and rheumatoid arthritis [2] [4].

PPARγ Modulation and Partial Agonism

Unexpectedly, MRL-871 also binds peroxisome proliferator-activated receptor gamma (PPARγ) with high affinity, stabilizing a unique subpocket between helices 3, 5, 7, and 11 [5]. Its carboxylic acid moiety forms a hydrogen bond with Ser370 in PPARγ's beta-sheet region, inducing partial agonism distinct from full agonists like thiazolidinediones [5]. This partial activation minimizes adipogenic side effects while retaining metabolic regulatory functions, making MRL-871 a novel chemotype for developing selective PPARγ modulators (SPPARγMs) [5]. Affinity comparisons reveal opportunities to tune selectivity between RORγt and PPARγ, broadening its applications in immune-metabolic disorders [5].

Dual Targeting and Bitopic Ligands

Recent studies exploit MRL-871's allosteric pharmacophore to design bitopic ligands (e.g., Bit-L15) that concomitantly engage RORγt's orthosteric and allosteric sites [4]. These hybrids exhibit superior efficacy (e.g., 10-fold increased cellular activity) and selectivity over parent compounds by stabilizing H12 in an inactive conformation while occupying the canonical site [4]. This dual approach highlights MRL-871's role in advancing nuclear receptor pharmacology beyond monovalent inhibition.

Table 3: Comparative Binding Parameters of MRL-871 for RORγt vs. PPARγ

ParameterRORγtPPARγ
Binding SiteAllosteric (H4-H5-H11-H12 interface)Orthosteric (H3-H5-H7-H11 interface)
Key InteractionsH-bond: Q329, A497, F498; Hydrophobic: trifluoromethylH-bond: Ser370; Hydrophobic: chloro-phenyl
Functional OutcomeInverse agonism (blocks coactivator recruitment)Partial agonism (limited coactivator stabilization)
Biological EffectSuppression of IL-17A productionMetabolic regulation without full activation
Therapeutic RelevanceAutoimmune diseasesMetabolic disorders

Compounds Mentioned: MRL-871, Bit-L15, Bit-L9, Bit-L4, T0901317, ESAT-6.

Properties

Product Name

MRL-871

IUPAC Name

4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]indazol-3-yl]benzoic acid

Molecular Formula

C22H12ClF3N2O3

Molecular Weight

444.8 g/mol

InChI

InChI=1S/C22H12ClF3N2O3/c23-16-6-3-5-15(22(24,25)26)18(16)20(29)28-17-7-2-1-4-14(17)19(27-28)12-8-10-13(11-9-12)21(30)31/h1-11H,(H,30,31)

InChI Key

DANLZOIRUUHIIX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC=C(C=C4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

MRL-871; MRL 871; MRL871;

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.